molecular formula C24H28FNO3 B12198373 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12198373
M. Wt: 397.5 g/mol
InChI Key: HKXORXUAKBKVTL-JJFYIABZSA-N
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Description

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a fluorobenzylidene group, and a bis(2-methylpropyl)amino substituent

Preparation Methods

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorobenzylidene Group: This step may involve the use of fluorobenzaldehyde and appropriate condensation reactions.

    Attachment of the Bis(2-methylpropyl)amino Group: This can be done through nucleophilic substitution reactions using bis(2-methylpropyl)amine.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluorobenzylidene group can be reduced to a fluorobenzyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The bis(2-methylpropyl)amino group may interact with receptors or enzymes, while the fluorobenzylidene group may enhance binding affinity or specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one include other benzofuran derivatives and compounds with fluorobenzylidene groups. What sets this compound apart is the combination of these functional groups, which may confer unique properties and applications. Examples of similar compounds include:

    Benzofuran-2-carboxylic acid: A simpler benzofuran derivative.

    2-Fluorobenzylideneacetone: A compound with a fluorobenzylidene group but lacking the benzofuran core.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H28FNO3

Molecular Weight

397.5 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H28FNO3/c1-15(2)12-26(13-16(3)4)14-19-21(27)10-9-18-23(28)22(29-24(18)19)11-17-7-5-6-8-20(17)25/h5-11,15-16,27H,12-14H2,1-4H3/b22-11-

InChI Key

HKXORXUAKBKVTL-JJFYIABZSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O)CC(C)C

Origin of Product

United States

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